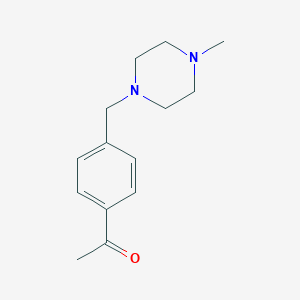

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone

Description

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone is a phenyl-ethanone derivative featuring a 4-methylpiperazine moiety linked via a methyl group to the aromatic ring. Its structure combines the acetylphenyl framework with a substituted piperazine, a motif often associated with diverse pharmacological activities, including antifungal, anticancer, and enzyme inhibition properties.

Properties

IUPAC Name |

1-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-12(17)14-5-3-13(4-6-14)11-16-9-7-15(2)8-10-16/h3-6H,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDROOZVJSEIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618299 | |

| Record name | 1-{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125743-59-1 | |

| Record name | 1-{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-(Chloromethyl)acetophenone

4-(Chloromethyl)acetophenone serves as the critical intermediate. It can be synthesized via chloromethylation of acetophenone using paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows:

This step requires careful temperature control (0–5°C) to minimize side reactions such as dichloromethylation or polymerization. The product is typically isolated by extraction with dichloromethane and purified via recrystallization.

Coupling with N-Methylpiperazine

The chloromethyl intermediate is reacted with N-methylpiperazine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base like potassium carbonate is added to neutralize HCl generated during the reaction.

Reaction Conditions:

-

Solvent: DMF

-

Temperature: 80°C

-

Time: 8–12 hours

-

Molar Ratio: 1:1.2 (4-(chloromethyl)acetophenone:N-methylpiperazine)

Workup:

After completion (monitored by TLC), the mixture is diluted with water and extracted with dichloromethane. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is recrystallized from ethanol to yield white crystals.

Yield: 70–75%

Characterization:

-

IR (KBr): 1670 cm⁻¹ (C=O), 1230 cm⁻¹ (C-N)

-

¹H NMR (CDCl₃): δ 2.42 (s, 3H, COCH₃), 3.25–3.31 (m, 4H, piperazine-CH₂), 4.13 (s, 2H, CH₂N), 7.28–7.35 (m, 4H, aromatic H).

Reductive Amination of 4-Formylacetophenone

An alternative approach involves reductive amination of 4-formylacetophenone with N-methylpiperazine. While this method introduces an additional step (synthesis of the aldehyde), it avoids handling hazardous chloromethyl intermediates.

Synthesis of 4-Formylacetophenone

4-Formylacetophenone is prepared via oxidation of 4-methylacetophenone using manganese dioxide (MnO₂) in dichloromethane.

Reaction Conditions:

-

Oxidizing Agent: MnO₂ (activated, <5 µm)

-

Solvent: Dichloromethane

-

Temperature: 0°C to room temperature

-

Time: 14 hours

Reductive Amination

The aldehyde is reacted with N-methylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in methanol.

Reaction Conditions:

-

Solvent: Methanol

-

pH: 4–5 (adjusted with acetic acid)

-

Temperature: Room temperature

-

Time: 24 hours

Workup:

The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Yield: 65–70%

Characterization:

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Chloromethylation + coupling | 70–75% | High yield; fewer steps | Requires hazardous chloromethyl intermediate |

| Reductive Amination | Oxidation + reductive amination | 65–70% | Avoids chlorinated reagents | Lower yield; additional oxidation step |

Optimization Strategies

Solvent and Temperature Effects

Purification Techniques

-

Recrystallization: Ethanol or methanol recrystallization yields high-purity products but may lead to losses (10–15% recovery).

-

Column Chromatography: Effective for removing unreacted piperazine but increases processing time.

Scalability and Industrial Considerations

Large-scale production favors the nucleophilic substitution route due to its straightforward protocol and compatibility with continuous flow reactors. Industrial implementations often employ:

Chemical Reactions Analysis

Types of Reactions: 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the ethanone moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides, often in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Piperazine-Substituted Phenyl-Ethanone Derivatives

1-(4-(Piperazin-1-yl)phenyl)ethanone

- Key Difference : Lacks the 4-methyl group on the piperazine ring.

- Similarity score: 0.81 .

1-(4-(4-Benzylpiperazin-1-yl)phenyl)ethanone

- Structure : Features a benzyl group instead of methyl on the piperazine.

- Impact : Increased aromatic bulk may enhance affinity for hydrophobic binding pockets in enzymes or receptors. Demonstrated in acetylcholinesterase inhibitory studies .

1-(2-Amino-4-(4-methylpiperazin-1-yl)phenyl)ethanone (OFL5)

- Structure: Contains an amino group ortho to the acetylphenyl group.

- Used in photocatalytic degradation studies .

1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29)

Modifications to the Ethanone or Aromatic Core

APEHQ Ligand [1-(4-((8-Hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methylpiperazin-1-yl)ethanone]

- Structure: Incorporates an azo-linked 8-hydroxyquinoline group.

- Impact : Forms metal complexes with enhanced antifungal activity (e.g., against Candida spp.) due to chelation and improved cell membrane disruption .

1-(4-(Quinolin-8-ylamino)phenyl)ethanone

- Structure: Quinoline-amino substitution on the phenyl ring.

- Impact: Exhibits antibacterial activity, with the quinoline moiety contributing to DNA intercalation or topoisomerase inhibition .

2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]-piperazinyl}ethanone

Functional Group Variations in Piperazine Derivatives

A-15 [(4-(2,3-Dichlorophenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone]

- Structure : Dichlorophenyl and propoxy-linked methylpiperazine.

1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone

- Structure : Hydroxyphenyl substitution.

- Impact : Polar hydroxyl group improves aqueous solubility but may reduce CNS penetration. Used in life sciences research for receptor-binding studies .

Biological Activity

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone, also known by its CAS number 125743-59-1, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is known for its diverse pharmacological properties, and is being investigated for applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O, with a molecular weight of 232.32 g/mol. The compound's structure includes:

- Ethanone moiety : Contributes to its reactivity and biological interactions.

- Piperazine ring : A common structural motif in many pharmaceuticals that interacts with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The piperazine nitrogen can modulate receptor activity, influencing cellular signaling pathways. This interaction may result in various pharmacological effects, including:

- Antimicrobial effects : Potential inhibition of bacterial growth.

- Anticancer properties : Induction of apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 125 - 250 |

These findings suggest that the compound may be effective against infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors. The following table summarizes key findings from recent studies:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10 - 20 | Induction of apoptosis via mitochondrial pathway |

| A549 (lung cancer) | 15 - 30 | Inhibition of cell proliferation and migration |

These results highlight the compound's potential as a therapeutic agent in oncology .

Case Studies

Recent studies have focused on optimizing the biological activity of related compounds through structural modifications. For instance, research on dihydroquinazolinone derivatives has shown improved efficacy against malaria parasites when polar functionalities were incorporated into their structures . Such insights could inform future modifications to enhance the activity of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.